Vinclozolin M2 Exhibits a 9.5-Fold Higher Affinity for the Androgen Receptor Than Co-Metabolite M1
In competitive binding assays using recombinant human androgen receptor (AR), Vinclozolin M2 demonstrates a Ki of 9.7 μM. In contrast, its primary co-metabolite, Vinclozolin M1, exhibits a substantially lower affinity with a Ki of 92 μM [1]. This represents a 9.5-fold higher binding affinity for M2, confirming it is the more potent antiandrogenic metabolite.
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 9.7 μM |
| Comparator Or Baseline | Vinclozolin M1: 92 μM |
| Quantified Difference | 9.5-fold higher affinity (lower Ki) for M2 |
| Conditions | Recombinant human AR; Competitive binding assay |
Why This Matters
This 9.5-fold difference in potency is critical for accurately modeling endocrine disruption; using M1 would require significantly higher, and potentially non-physiological, concentrations to achieve the same level of AR antagonism.
- [1] Gray LE Jr, Ostby J, Monosson E, Kelce WR. An Environmental Antiandrogen. In: Recent Progress in Hormone Research. 1995;50:449-453. View Source
